molecular formula C6HCl2F3N4 B12830054 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- CAS No. 53338-40-2

1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-

Cat. No.: B12830054
CAS No.: 53338-40-2
M. Wt: 257.00 g/mol
InChI Key: VSOQEORJPPKTDM-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings This compound is notable for its unique structural properties, which include the presence of chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with trifluoromethylimidazole in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine is unique due to its specific combination of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

53338-40-2

Molecular Formula

C6HCl2F3N4

Molecular Weight

257.00 g/mol

IUPAC Name

5,6-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C6HCl2F3N4/c7-1-2(8)13-4-3(12-1)14-5(15-4)6(9,10)11/h(H,12,13,14,15)

InChI Key

VSOQEORJPPKTDM-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)(F)F

Origin of Product

United States

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